Product packaging for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile(Cat. No.:CAS No. 433939-89-0)

2,6-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B3137121
CAS No.: 433939-89-0
M. Wt: 169.13 g/mol
InChI Key: YGFKNUJLXOQZEK-UHFFFAOYSA-N
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Description

Once 2,6-difluorobenzonitrile (B137791) is obtained, the next crucial step is introducing a functional group at the 4-position that can be converted to a hydroxymethyl group. Direct formylation or hydroxymethylation of the electron-deficient 2,6-difluorobenzonitrile ring is challenging. Therefore, an indirect route via a pre-functionalized intermediate is more industrially feasible.

A key intermediate for this purpose is 4-bromo-2,6-difluorobenzonitrile (B47616) . Patents describe its synthesis from 3,5-difluorobromobenzene, a route noted for avoiding the use of highly toxic cyanides and corrosive reagents, which is a significant advantage for large-scale production. google.com This bromo-intermediate serves as a versatile handle for subsequent transformations.

The conversion of the 4-bromo intermediate to the final product would likely proceed through two main steps:

Formylation: The bromo group can be converted to a formyl group (-CHO). A common industrial method for this is through a Grignard reaction. The 4-bromo-2,6-difluorobenzonitrile can be reacted with magnesium to form the Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF). Careful control of temperature is critical to manage the exothermic nature of Grignard reagent formation and to prevent side reactions.

Reduction: The resulting 2,6-difluoro-4-formylbenzonitrile is then reduced to the target compound, 2,6-Difluoro-4-(hydroxymethyl)benzonitrile. This reduction is a standard and highly scalable transformation. Common industrial reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be suitable, offering high yields and straightforward work-up procedures.

Table 2: Proposed Industrial Process for this compound
StepTransformationKey ReagentsPotential Scalability Issues
1Synthesis of 4-Bromo-2,6-difluorobenzonitrile3,5-Difluorobromobenzene, Cyanating agent (non-toxic preferred) google.comCost of starting material, regioselectivity control, purification.
2Formation of 2,6-Difluoro-4-formylbenzonitrileMagnesium, DMF (via Grignard reaction)Initiation and control of exothermic Grignard reaction, strict anhydrous conditions.
3Reduction to final productSodium Borohydride (NaBH₄), Methanol/EthanolControl of hydrogen evolution, purification of the final product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO B3137121 2,6-Difluoro-4-(hydroxymethyl)benzonitrile CAS No. 433939-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKNUJLXOQZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266082
Record name 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
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Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433939-89-0
Record name 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433939-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
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Scalable Synthesis of 2,6 Difluorobenzonitrile Precursor

The most common industrial route to 2,6-difluorobenzonitrile (B137791) involves a halogen exchange (Halex) reaction, starting from the more accessible 2,6-dichlorobenzonitrile. This process is favored for its use of relatively inexpensive starting materials.

Key process parameters for this step include:

Fluorinating Agent: Anhydrous potassium fluoride (B91410) (KF) is the standard choice. The efficiency of the reaction is highly dependent on the quality and particle size of the KF. Spray-dried KF is often preferred for its high surface area.

Solvent: High-boiling polar aprotic solvents are necessary to achieve the high temperatures required for the reaction. Solvents such as sulfolane (B150427) and N-methyl-2-pyrrolidone (NMP) are commonly employed. chemicalbook.comorgsyn.org Solvent recovery and recycling are critical for the economic viability of the process. orgsyn.org

Temperature: The reaction typically requires high temperatures, often in the range of 180-250°C, to drive the substitution of both chlorine atoms. orgsyn.orgbiosynth.com

Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts can sometimes be used to improve reaction rates and lower the required temperature, although this can complicate purification.

An alternative patented route involves the fluorination of 2,3,6-trichlorobenzonitrile (B3052852) to yield 3-chloro-2,6-difluorobenzonitrile, followed by a catalytic reduction step to remove the remaining chlorine atom. google.comgoogle.com This method offers high yields and can be advantageous if the starting trichlorinated material is readily available. google.com The reduction is typically carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com Catalyst recovery and reuse are essential for industrial application. google.com

Table 1: Comparison of Industrial Synthetic Routes to 2,6-Difluorobenzonitrile
ParameterHalogen Exchange from 2,6-DichlorobenzonitrileFluorination/Reduction from 2,3,6-Trichlorobenzonitrile
Starting Material2,6-Dichlorobenzonitrile2,3,6-Trichlorobenzonitrile
Key ReagentsPotassium Fluoride (KF)KF (Fluorination); H₂/Pd-C (Reduction)
SolventSulfolane, NMP, DMSO orgsyn.orgNMP (Fluorination); Water/Methanol (Reduction) google.comgoogle.com
Typical Temperature180-250°C orgsyn.orgbiosynth.com~190°C (Fluorination); 40-120°C (Reduction) google.comgoogle.com
Yield67-91.5% orgsyn.orgbiosynth.com~95% (Fluorination); ~96% (Reduction) google.comgoogle.com
Scalability ChallengesHigh temperatures, anhydrous conditions, solvent recoveryHandling of hydrogen gas, catalyst recovery, multi-step process

Chemical Reactivity and Derivatization of 2,6 Difluoro 4 Hydroxymethyl Benzonitrile

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the C4 position is a primary alcohol, making it amenable to a variety of well-established transformations, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the extension of the molecule's core structure.

The primary alcohol of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile can be selectively oxidized to yield either the corresponding aldehyde, 2,6-Difluoro-4-formylbenzonitrile, or the carboxylic acid, 4-cyano-3,5-difluorobenzoic acid. The choice of oxidant and reaction conditions dictates the final product.

For the controlled, partial oxidation to the aldehyde, mild oxidizing agents are employed. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of benzylic alcohols to their corresponding aldehydes. rsc.orgyoutube.com These reactions are typically performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. The resulting aldehyde, 2,6-Difluoro-4-formylbenzonitrile, is a valuable intermediate for further synthetic modifications, such as reductive amination or Wittig-type olefination reactions.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid) can effectively convert the hydroxymethyl group into a carboxyl group. The resulting product, 4-cyano-3,5-difluorobenzoic acid, possesses three distinct functional groups for further derivatization.

Starting MaterialReagent(s)ProductProduct Class
This compoundPyridinium chlorochromate (PCC) or MnO₂2,6-Difluoro-4-formylbenzonitrileAldehyde
This compoundPotassium permanganate (KMnO₄)4-cyano-3,5-difluorobenzoic acidCarboxylic Acid

The hydroxyl group can readily undergo esterification and etherification, providing pathways to a diverse range of derivatives with modified steric and electronic properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. For example, reaction with acetic acid can yield 4-cyano-3,5-difluorobenzyl acetate. nih.gov The use of solid acid catalysts or Lewis acids can promote these reactions under heterogeneous or milder conditions. nih.gov

Etherification involves the formation of a C-O-C linkage. A common method is the Williamson ether synthesis, which requires deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, modern methods using iron(II/III) chlorides or other catalysts allow for the direct dehydrative etherification of benzyl (B1604629) alcohols with other alcohols under milder conditions. nih.govacs.org Reagents like 2-benzyloxy-1-methylpyridinium triflate offer another route for benzylation under neutral conditions, which can be adapted for forming various ethers. orgsyn.orgbeilstein-journals.org

Reaction TypeReactant 1Reactant 2Product Example
EsterificationThis compoundAcetic Anhydride4-cyano-3,5-difluorobenzyl acetate
EtherificationThis compoundMethyl Iodide (with base)2,6-Difluoro-4-(methoxymethyl)benzonitrile

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution (Sₙ2) reactions. Therefore, it must first be converted into a better leaving group. This is commonly achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halide, such as 4-(chloromethyl)-2,6-difluorobenzonitrile. nih.govchemicalbook.com Another strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Once converted, the resulting activated intermediate is highly susceptible to substitution by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 4-(azidomethyl)-2,6-difluorobenzonitrile, while reaction with sodium cyanide (NaCN) would produce (4-cyano-3,5-difluorophenyl)acetonitrile.

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional handle that can undergo reduction to an amine or hydrolysis to a carboxylic acid, providing entry into different classes of compounds.

The nitrile group can be reduced to a primary amine, yielding (4-(aminomethyl)-3,5-difluorophenyl)methanol. This transformation is a key step for introducing a basic aminomethyl group. Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. chemicalforums.com The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary amine byproducts. chemicalforums.com Ruthenium-based complexes have also been shown to be highly active catalysts for the hydrogenation of benzonitriles to benzylamines. acs.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will readily reduce the nitrile to the primary amine. Subsequent aqueous workup is required to neutralize the reaction and isolate the product.

Hydrosilylation: This method involves the use of a hydrosilane in the presence of a catalyst. Fluoride-catalyzed hydrosilylation has been shown to be an effective metal-free option for the reduction of aromatic nitriles. researchgate.net

It is important to select reduction conditions that are compatible with the hydroxymethyl group, although it is generally stable under many nitrile reduction conditions.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction typically proceeds through an intermediate amide, which can sometimes be isolated under controlled conditions.

Acidic Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) leads to the formation of the corresponding carboxylic acid (4-(hydroxymethyl)-3,5-difluorobenzoic acid) and an ammonium (B1175870) salt. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. csbsju.edu

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms the carboxylate salt and ammonia. libretexts.orglibretexts.org The intermediate amide is deprotonated under these conditions, facilitating the attack of a hydroxide (B78521) ion. Acidification of the reaction mixture in a subsequent workup step is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Under milder, controlled conditions, it is sometimes possible to stop the hydrolysis at the amide stage, yielding 4-(hydroxymethyl)-3,5-difluorobenzamide. This can be achieved using specific catalytic systems or by carefully controlling reaction time and temperature.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functional group (-C≡N) in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example of this reactivity is the synthesis of tetrazoles. nih.govorganic-chemistry.org

The reaction of nitriles with azides, particularly sodium azide, is a well-established method for the formation of tetrazole rings. organic-chemistry.orgresearchgate.net This transformation is a type of 1,3-dipolar cycloaddition. nih.gov The reaction is often catalyzed by various reagents, including zinc salts, L-proline, or ytterbium triflates, and can be promoted by microwave irradiation to reduce reaction times. organic-chemistry.org For this compound, this reaction would involve the addition of an azide to the nitrile group, followed by cyclization to yield the corresponding 5-substituted 1H-tetrazole. The resulting product, 5-(2,6-difluoro-4-(hydroxymethyl)phenyl)-1H-tetrazole, incorporates a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry. nih.gov

While specific studies on this compound are not prevalent, the general mechanism for tetrazole formation from nitriles is well-understood. The reaction typically proceeds under neutral or mildly acidic conditions. Organocatalysts can also be employed to activate the nitrile substrate for the cycloaddition with sodium azide. organic-chemistry.org

Reactants Catalyst/Conditions Product Reaction Type
This compound, Sodium AzideZinc salts, L-proline, or Yb(OTf)₃; Microwave irradiation5-(2,6-difluoro-4-(hydroxymethyl)phenyl)-1H-tetrazole[3+2] Cycloaddition

Chemical Modifications on the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring of this compound strongly activate the ring towards nucleophilic attack, providing a key avenue for its functionalization. Additionally, these C-F bonds can be targeted in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Regioselectivity

The electron-withdrawing properties of the two fluorine atoms and the nitrile group make the aromatic ring of this compound electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms, which acts as a leaving group.

The regioselectivity of SNAr reactions on substituted difluorobenzonitriles is a critical aspect. While direct studies on this compound are limited, research on the closely related compound, 2,6-difluoro-3-(pyridin-2-yl)benzonitrile, provides valuable insight into the likely substitution patterns. nih.gov In this analog, nucleophilic substitution occurs selectively at the fluorine atom ortho to the nitrile group and meta to the pyridinyl substituent. This selectivity is attributed to the strong activating effect of the ortho-nitrile group.

For this compound, both fluorine atoms are ortho to the nitrile group, which is a powerful activating group for SNAr. The hydroxymethyl group at the para position is a weak activating group and is expected to have a lesser influence on the regioselectivity compared to the nitrile group. Therefore, nucleophilic attack is anticipated to occur at either of the fluorine positions (C2 or C6). The substitution of one fluorine atom would likely deactivate the ring towards a second substitution.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups onto the aromatic ring.

Substrate Nucleophile Expected Product Key Factor for Regioselectivity
This compoundPrimary/Secondary Amine2-Amino-6-fluoro-4-(hydroxymethyl)benzonitrileActivation by ortho-nitrile group
This compoundAlkoxide (e.g., NaOMe)2-Fluoro-6-methoxy-4-(hydroxymethyl)benzonitrileActivation by ortho-nitrile group

Metal-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides, including aryl fluorides. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, specialized catalytic systems have been developed to enable their participation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, can be applied to aryl fluorides. Nickel-catalyzed systems have shown particular promise for the cross-coupling of aryl fluorides with aryl boronic esters. acs.orgnih.gov The presence of electron-withdrawing groups on the aryl fluoride (B91410), such as the nitrile group in this compound, is generally favorable for these reactions as it facilitates the difficult C-F bond activation step. acs.orgnih.gov The reaction would enable the substitution of a fluorine atom with an aryl or vinyl group.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction provides a complementary method to SNAr for the synthesis of aryl amines. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have expanded the scope of this reaction to include less reactive aryl halides. wikipedia.org While aryl fluorides are challenging substrates, the activation provided by the nitrile and second fluorine atom in this compound could render it a viable substrate for this transformation under optimized conditions. This would allow for the introduction of a wide range of primary and secondary amines. wikipedia.orgsemanticscholar.org

Reaction Type Catalyst System Coupling Partner Potential Product
Suzuki-Miyaura CouplingNickel-based catalyst (e.g., Ni(cod)₂) with a suitable ligandArylboronic acid or ester2-Aryl-6-fluoro-4-(hydroxymethyl)benzonitrile
Buchwald-Hartwig AminationPalladium-based catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)Primary or secondary amine2-Amino-6-fluoro-4-(hydroxymethyl)benzonitrile

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Difluoro 4 Hydroxymethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. For 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its structure.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

The 1H-NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule: the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

Aromatic Protons (H-3/H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet in the range of 7.0-7.5 ppm . This downfield shift is characteristic of protons attached to an aromatic ring. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (3JH-F), which is typically in the range of 7-10 Hz.

Methylene Protons (-CH2OH): The two protons of the methylene group are expected to produce a singlet at approximately 4.7-4.9 ppm . This chemical shift is typical for benzylic protons attached to an oxygen atom. wisc.edu In a high-resolution spectrum, this signal might appear as a triplet due to coupling with the hydroxyl proton (3JH-H), although this coupling is often not observed due to rapid proton exchange.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable depending on the solvent, concentration, and temperature. It is expected to appear in the range of 2.0-4.0 ppm . The broadness of the peak is a result of chemical exchange and hydrogen bonding.

Table 1: Predicted 1H-NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic H-3, H-57.0 - 7.5Triplet (t)Coupling to two adjacent fluorine atoms (3JH-F).
Methylene (-CH2-)4.7 - 4.9Singlet (s) or Triplet (t)May show coupling to the -OH proton depending on conditions.
Hydroxyl (-OH)2.0 - 4.0Broad Singlet (br s)Chemical shift is variable and peak is often broad.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Analysis

The proton-decoupled 13C-NMR spectrum will provide information on the carbon framework. Due to symmetry, five distinct carbon signals are expected for this compound. A key feature will be the observation of carbon-fluorine (C-F) coupling.

Aromatic C-F (C-2/C-6): These carbons, directly bonded to fluorine, will appear significantly downfield, predicted in the range of 160-165 ppm . The signal will be a doublet of doublets due to one-bond coupling to the directly attached fluorine (1JC-F, typically large at ~240-260 Hz) and three-bond coupling to the other fluorine (3JC-F, ~10-15 Hz).

Aromatic C-H (C-3/C-5): These carbons are expected to resonate around 110-115 ppm . Their signal will appear as a triplet due to two-bond coupling to the adjacent fluorine atoms (2JC-F, ~20-25 Hz).

Aromatic C-CN (C-1): The carbon bearing the nitrile group is predicted to be in the 100-105 ppm region. This signal will likely be a triplet due to coupling with the two ortho fluorine atoms (2JC-F). Its intensity is expected to be lower due to the absence of a directly attached proton and a longer relaxation time.

Aromatic C-CH2OH (C-4): The carbon attached to the hydroxymethyl group is expected around 145-150 ppm . It should also appear as a triplet due to three-bond coupling to the two meta fluorine atoms (3JC-F).

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the range of 115-120 ppm . This signal is often of weak intensity.

Methylene Carbon (-CH2OH): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, around 60-65 ppm .

Table 2: Predicted 13C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C-2, C-6160 - 1651JC-F (~250 Hz), 3JC-F (~10 Hz)
C-4145 - 150Triplet (3JC-F)
-C≡N115 - 120-
C-3, C-5110 - 115Triplet (2JC-F)
C-1100 - 105Triplet (2JC-F)
-CH2OH60 - 65-

Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) for Fluorine Environments

19F-NMR is a highly sensitive technique for observing fluorine atoms. Since the two fluorine atoms in this compound are chemically equivalent, they will produce a single signal in the 19F-NMR spectrum.

The chemical shift for aromatic fluorine atoms typically falls within a wide range. For this molecule, the signal is predicted to be in the region of -105 to -115 ppm (relative to CFCl3). nih.govalfa-chemistry.comacs.orgucsb.edu The signal multiplicity will be a triplet, arising from coupling to the two adjacent aromatic protons (H-3 and H-5), with a typical 3JF-H coupling constant of 7-10 Hz.

Table 3: Predicted 19F-NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2, F-6-105 to -115Triplet (t)

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in this compound.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm-1 , characteristic of the O-H stretching vibration in the alcohol group, broadened by hydrogen bonding. libretexts.org

Aromatic C-H Stretch: Weak to medium intensity bands are predicted to appear just above 3000 cm-1, typically in the 3030-3100 cm-1 range, corresponding to the C-H stretching vibrations of the aromatic ring. vscht.cz

C≡N Stretch: A sharp, medium-to-strong intensity absorption band characteristic of the nitrile group is expected in the 2220-2240 cm-1 region. The position is influenced by conjugation with the aromatic ring. spectroscopyonline.com

Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1580-1620 cm-1 and 1450-1500 cm-1 regions due to the C=C stretching vibrations within the benzene (B151609) ring.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm-1 .

C-O Stretch: A strong C-O stretching band from the primary alcohol group is predicted to appear in the 1000-1050 cm-1 range. researchgate.net

Table 4: Predicted FT-IR Characteristic Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)Expected Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
Aromatic C-H Stretch3030 - 3100Weak to Medium
C≡N Stretch (nitrile)2220 - 2240Medium to Strong, Sharp
Aromatic C=C Stretch1580 - 1620Medium
C-F Stretch1100 - 1300Strong
C-O Stretch (alcohol)1000 - 1050Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that cause a significant change in polarizability result in strong Raman signals.

C≡N Stretch: The nitrile stretch is expected to be a very strong and sharp band in the Raman spectrum, typically appearing in the 2220-2240 cm-1 range, confirming the FT-IR data. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong, sharp band around 1000 cm-1 . researchgate.net Other aromatic C=C stretching modes will also be visible in the 1580-1620 cm-1 region.

C-F Stretch: The C-F stretching vibration may also be Raman active, though typically weaker than in the IR spectrum.

O-H Stretch: The O-H stretching vibration is generally a very weak band in Raman spectroscopy and may not be easily observed.

Table 5: Predicted FT-Raman Characteristic Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)Expected Intensity
C≡N Stretch (nitrile)2220 - 2240Very Strong, Sharp
Aromatic C=C Stretch1580 - 1620Strong
Aromatic Ring Breathing~1000Strong, Sharp

Computational and Theoretical Investigations of 2,6 Difluoro 4 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful class of computational methods used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies calculations significantly without a major loss of accuracy.

For a molecule like 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, DFT studies would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, providing insights into the molecule's stability and potential for reaction. Vibrational frequency analysis is also a standard output, which helps in the interpretation of experimental infrared and Raman spectra.

Ab Initio Methods for Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation.

Analysis of Electronic Properties and Reactivity Descriptors

Based on the electronic structure obtained from quantum chemical calculations, various descriptors can be derived to predict a molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Analysis of the spatial distribution of the HOMO and LUMO would reveal which atoms in this compound are most likely to be involved in electron donation and acceptance, respectively.

Typical Data from FMO Analysis

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) ELUMO - EHOMOData not available

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would identify the likely sites for chemical reactions. The electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, while the hydrogen atoms, particularly of the hydroxymethyl group, would likely show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

Typical Data from NBO Analysis

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)
Data not availableData not available
Data not availableData not available

While the specific computational data for this compound is not currently published, the theoretical frameworks described provide a clear roadmap for how such an investigation would elucidate its chemical nature. Future computational studies are needed to provide these detailed insights.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

No published studies were identified that specifically calculate the global reactivity parameters for this compound. These parameters, which are crucial for understanding the molecule's reactivity, are typically derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) using density functional theory (DFT) calculations. Such an analysis would provide quantitative measures of its stability and propensity to accept electrons. Without these specific calculations, any discussion on its chemical hardness or electrophilicity index would be purely theoretical and not based on empirical data for this compound.

Reaction Mechanism Studies and Energetic Profiles

Detailed mechanistic studies involving this compound, including the elucidation of transition state structures, activation energies, and the influence of solvents, have not been reported in the available literature.

Elucidation of Transition State Structures and Activation Energies

There is a lack of research focused on the reaction kinetics and mechanisms of this compound. Such studies would involve high-level computational modeling to map out the energy profiles of its potential reactions, identify the structures of transition states, and calculate the energy barriers (activation energies) for these transformations. This information is fundamental to predicting how the molecule will behave in a chemical reaction.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the generation of potential energy surfaces for this compound have not been documented. This type of study is important for understanding the molecule's three-dimensional structure and flexibility, which can significantly impact its reactivity and biological activity. It would involve systematically rotating the flexible bonds of the molecule, such as the hydroxymethyl group, and calculating the corresponding energy to identify the most stable conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound and validate these predictions against experimental data. Such research would be valuable for confirming the molecule's structure and understanding its electronic properties.

Applications of 2,6 Difluoro 4 Hydroxymethyl Benzonitrile in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of organic synthesis, the utility of a molecule is often defined by its capacity to serve as a building block for larger, more complex structures. 2,6-Difluoro-4-(hydroxymethyl)benzonitrile excels in this role due to the distinct reactivity of its functional groups, which allows for sequential and selective chemical transformations.

Building Block for Multifunctional Aromatic Systems

Aromatic compounds that possess multiple functional groups are highly sought after in organic chemistry as they serve as versatile platforms for constructing diverse molecular architectures. mdpi.com The structure of this compound embodies this multifunctionality:

The Nitrile Group: This group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles. In many synthetic pathways, the nitrile acts as a key precursor for forming amides, esters, and other critical functionalities. nih.gov

The Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution reactions. The introduction of this group can also enhance the hydrophilicity of derivative compounds. frontiersin.org

The Difluorinated Aromatic Ring: The two fluorine atoms significantly influence the electronic properties of the benzene (B151609) ring. They are strongly electron-withdrawing, which can activate the ring for certain types of nucleophilic aromatic substitution reactions. Furthermore, fluorine substitution is known to block sites of metabolic oxidation, a valuable property in medicinal chemistry. globethesis.comnih.gov

This combination of reactive sites allows chemists to use this compound as a foundational element for synthesizing elaborate, multifunctional aromatic and heterocyclic systems that are central to drug discovery and materials science. nih.govchemicalbook.com

Precursor for Advanced Chemical Materials

The unique electronic and structural features of fluorinated benzonitriles make them attractive precursors for advanced materials. For instance, the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been identified as a starting material for the production of liquid crystals. google.com The polarity and rigidity imparted by the difluoro-benzonitrile core are conducive to forming the ordered molecular arrangements characteristic of liquid crystalline phases.

By extension, this compound serves as a valuable precursor for creating new materials. The hydroxymethyl group offers a point for polymerization or for grafting the molecule onto surfaces or into polymer backbones. This could enable the development of specialized polymers, resins, or other materials with tailored properties such as thermal stability, specific dielectric constants, or unique optical characteristics.

Scaffold for Medicinal Chemistry Research and Molecular Design

The benzonitrile (B105546) framework is a well-established structural motif in medicinal chemistry, appearing in numerous approved pharmaceutical agents. nih.govnih.gov The specific substitution pattern of this compound makes it a particularly interesting scaffold for designing new therapeutic molecules.

Design and Synthesis of Novel Chemical Entities based on the Benzonitrile Framework

The synthesis of novel chemical entities (NCEs) is the cornerstone of drug discovery. The 2,6-difluoro-benzonitrile core provides a robust starting point for creating libraries of new compounds. globethesis.com The fluorine atoms are of particular importance; their introduction into a drug candidate can profoundly modulate its physicochemical properties, such as:

Metabolic Stability: Fluorine can block positions on the aromatic ring that are susceptible to metabolic attack by enzymes, thereby increasing the drug's half-life. researchgate.net

Binding Affinity: The high electronegativity of fluorine allows it to form potent hydrogen bonds and other polar interactions with biological targets like proteins and enzymes, potentially enhancing binding affinity and selectivity. nih.govnih.gov

Lipophilicity: Strategic fluorination can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion profile.

Chemists can systematically modify the nitrile and hydroxymethyl groups to explore how different functionalities impact biological activity, leading to the discovery of NCEs with improved therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological effect. nih.govmdpi.com The this compound scaffold is an excellent platform for conducting detailed SAR investigations.

The 2,6-difluoro substitution pattern is particularly significant. It has been experimentally shown that benzonitriles substituted at both the 2 and 6 positions with halogens exhibit high biological activity in certain contexts. researchgate.net This ortho-disubstitution pattern sterically shields the nitrile group and alters the electronic distribution of the entire aromatic ring. Researchers can synthesize analogues by modifying each part of the molecule to probe its interaction with a biological target.

Below is an interactive data table illustrating a hypothetical SAR study based on this scaffold, targeting a generic protein kinase.

Compound R1 (Position 4) R2 (Nitrile Modification) R3 (Fluoro Pattern) Predicted Kinase Inhibition (IC50) Rationale for Change
Parent -CH2OH-CN2,6-difluoro500 nMBaseline compound.
Analog A -CH2-O-CH3-CN2,6-difluoro750 nMEther linkage may reduce H-bonding potential, decreasing affinity.
Analog B -COOH-CN2,6-difluoro150 nMCarboxylic acid (from oxidation of -CH2OH) could form a key salt bridge in the active site.
Analog C -CH2OH-C(=NH)NH22,6-difluoro80 nMConversion of nitrile to an amidine introduces a basic group that can form strong ionic interactions.
Analog D -CH2OH-CN2-fluoro1200 nMRemoval of one fluorine atom may alter the ring electronics and reduce binding affinity. researchgate.net
Analog E -CH2NH2-CN2,6-difluoro300 nMIntroducing a basic amine could enhance solubility and form new interactions.

This data is illustrative and intended to demonstrate the principles of SAR studies.

Such systematic modifications allow medicinal chemists to build a detailed understanding of the pharmacophore—the essential features required for biological activity—and to optimize molecules for potency and selectivity. mdpi.comresearchgate.net

Development of Lead Compounds and Privileged Scaffolds

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for developing new drugs. nih.govbenthamscience.comnih.gov Heterocyclic and aromatic structures like benzimidazole (B57391) and benzonitrile are often considered privileged scaffolds due to their frequent appearance in biologically active compounds. nih.govijpsr.comresearchgate.net

The this compound molecule can be viewed as a decorated privileged scaffold. Its core structure provides a proven foundation, while the functional groups offer vectors for chemical diversification. By starting with such a scaffold, researchers can more efficiently generate "lead compounds"—molecules that show promising activity against a specific biological target and have the potential for further optimization into a clinical drug candidate. nih.govfrontiersin.org The process involves synthesizing a library of derivatives and screening them for activity, with the goal of identifying a compound with the desired balance of potency, selectivity, and drug-like properties. frontiersin.org

Potential in Materials Science and Advanced Functional Materials Development

Integration into Liquid Crystalline Systems

The field of liquid crystals (LCs) is continually exploring new molecular structures to achieve specific mesomorphic properties for advanced display technologies and optical devices. beilstein-journals.org Fluorinated compounds are of particular interest in LC research due to the unique properties conferred by fluorine atoms, such as high electronegativity, small size, and the ability to form specific intermolecular interactions. nih.gov These characteristics can influence key parameters of liquid crystals, including mesophase stability, dielectric anisotropy, and viscosity.

The structure of this compound possesses several features that suggest its potential as a building block for liquid crystal synthesis:

Rigid Core: The difluorinated benzonitrile unit provides a rigid core structure, which is a fundamental requirement for mesogen formation.

Dipole Moment: The two fluorine atoms positioned ortho to the nitrile group create a strong dipole moment. This can enhance the intermolecular forces necessary for the formation of ordered liquid crystalline phases. nih.gov

Reactive Handle: The hydroxymethyl (-CH₂OH) group offers a versatile site for synthetic modification. It can be readily esterified or etherified with other molecular fragments, such as those containing long alkyl chains or other aromatic rings, to create larger, more complex molecules with tailored liquid crystalline behaviors.

Table 1: Potential Modifications of this compound for Liquid Crystal Synthesis

Reaction Type Reactant Potential Product Structure Desired Property Influence
Esterification 4-Alkylbenzoic acid Alkylbenzoyl ester of this compound Introduction of flexible alkyl chains to promote mesophase formation.
Etherification 4-Alkylphenol Alkylphenyl ether of this compound Creation of a more extended rigid core, potentially leading to higher clearing points.

Development of Fluorescent Probes and Sensors

Fluorescent probes and sensors are powerful tools in analytical chemistry, biology, and environmental science, enabling the detection and quantification of various analytes with high sensitivity and selectivity. The design of effective fluorescent sensors often involves the strategic combination of a fluorophore (the fluorescent signaling unit) and a receptor (the analyte-binding unit).

The this compound scaffold has attributes that make it an interesting component for the design of novel fluorescent probes:

Fluorophore Potential: Aromatic nitriles can exhibit fluorescence, and the substitution pattern, including the presence of fluorine atoms, can modulate their photophysical properties, such as quantum yield and emission wavelength.

Synthetic Versatility: The hydroxymethyl group serves as a convenient attachment point for linking the difluorobenzonitrile core to a specific receptor unit. This allows for the modular design of sensors targeting a wide range of analytes, from metal ions to biomolecules. The reactivity of the alcohol allows for its conversion into other functional groups, further expanding its synthetic utility.

For example, the hydroxymethyl group could be modified to introduce chelating agents for the detection of metal ions. Upon binding of the target ion, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence of the difluorobenzonitrile moiety. This could manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength.

While specific fluorescent probes based on this compound are not widely reported, the principles of sensor design support its potential in this area. The development of sensors often relies on foundational building blocks that can be systematically modified. nih.gov The combination of a fluorinated aromatic system with a reactive functional group makes this compound a plausible starting point for the synthesis of new generations of fluorescent sensors.

Table 2: Potential Applications in Fluorescent Sensor Design

Target Analyte Proposed Sensor Design Principle Role of this compound
Metal Ions Attachment of a chelating ligand (e.g., a polyaminocarboxylate or a crown ether) to the hydroxymethyl group. Serves as the signaling fluorophore whose emission is modulated by ion binding.
pH Esterification with a pH-sensitive moiety. Provides the core structure with tunable photophysical properties.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Green Synthetic Pathways

The industrial synthesis of fluorinated aromatic compounds often relies on harsh reaction conditions and hazardous reagents. Future research is expected to focus on developing more environmentally benign and sustainable methods for the synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile and its precursors.

One area of exploration involves the use of less toxic cyanide sources for the introduction of the nitrile group. For instance, methods utilizing potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to other cyanating agents, are being explored for the synthesis of related difluorobenzonitriles. google.com Additionally, catalyst-free hydrolysis of related 2,6-difluorobenzonitriles in near-critical water represents a greener approach to producing derivatives like 2,6-difluorobenzamide, which could potentially be a precursor. google.com This method avoids the use of strong acids or bases and the subsequent neutralization steps that generate significant waste. google.com

Furthermore, the development of biocatalytic or chemoenzymatic routes could offer highly selective and environmentally friendly synthetic pathways. Enzymes could be employed for the stereoselective reduction of a corresponding aldehyde or for the selective functionalization of the aromatic ring, minimizing the need for protecting groups and reducing waste streams. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of next-generation synthetic routes to this and other valuable fluorinated building blocks.

A potential green synthetic approach could involve the catalytic conversion of a more readily available starting material, minimizing the number of synthetic steps. For example, direct C-H functionalization techniques could be explored to introduce the hydroxymethyl group onto a 2,6-difluorobenzonitrile (B137791) core, avoiding multi-step sequences.

ParameterTraditional SynthesisPotential Green Alternative
Cyanide Source Toxic cyanide saltsPotassium ferrocyanide google.com
Solvents Aprotic polar solventsNear-critical water google.com
Catalysts Heavy metal catalystsBiocatalysts/Enzymes
Reaction Conditions High temperatures, harsh reagentsMilder, catalyst-free conditions google.com

Exploration of Novel Derivatization Strategies and Complex Architectures

The presence of three distinct functional groups—the nitrile, the hydroxymethyl group, and the fluorinated phenyl ring—offers a rich platform for chemical modification and the construction of complex molecular architectures.

The hydroxymethyl group is a versatile handle for a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of other functional groups and coupling reactions. Esterification or etherification of the alcohol can be used to attach various molecular fragments, including polymers, biomolecules, or other functional moieties. For instance, the synthesis of 2,6-difluorobenzyl esters has been reported as useful intermediates for pharmaceuticals and agricultural chemicals. googleapis.com

The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic structures. The development of atroposelective methods for the synthesis of axially chiral benzonitriles highlights the potential for creating complex, three-dimensional structures from benzonitrile (B105546) derivatives. nih.gov

The difluorinated phenyl ring can be further functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the regioselectivity of these reactions. The strategic combination of these derivatization strategies will enable the synthesis of a diverse library of compounds with tailored properties for various applications.

Functional GroupPotential Derivatization ReactionsResulting Structures
Hydroxymethyl Oxidation, Esterification, EtherificationAldehydes, Carboxylic acids, Esters, Ethers googleapis.com
Nitrile Hydrolysis, Reduction, CycloadditionAmides, Amines, Heterocycles
Difluorophenyl Ring Nucleophilic Aromatic Substitution, Cross-CouplingFurther functionalized aromatic systems

Advanced Applications in Chemical Biology, Catalysis, and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for advanced applications in several fields of chemistry.

In chemical biology , the fluorinated benzonitrile moiety can serve as a useful probe or building block. The C-F bond is relatively stable in biological systems, and fluorine can act as a hydrogen bond acceptor and influence the conformation and electronic properties of a molecule. The nitrile group is also a known pharmacophore found in various bioactive molecules. nih.gov The hydroxymethyl group provides a convenient point of attachment for conjugation to biomolecules or for incorporation into larger, biologically active scaffolds.

In catalysis , derivatives of this compound could be explored as ligands for transition metal catalysts. The nitrile group and the oxygen of the hydroxymethyl group can act as coordinating sites for metal ions. The electronic properties of the ligand, tuned by the fluorine atoms, could influence the catalytic activity and selectivity of the metal center. Furthermore, the development of supramolecular catalysts based on functionalized macrocycles opens up possibilities for using benzonitrile derivatives in novel catalytic systems. d-nb.info

In supramolecular chemistry , the benzonitrile unit is a known guest for various macrocyclic hosts. nih.gov The precise recognition of benzonitrile derivatives by supramolecular macrocycles has been demonstrated, forming key-lock complexes. nih.gov The hydroxymethyl group of this compound could be used to anchor the molecule to surfaces or to incorporate it into larger self-assembling systems. The interplay of hydrogen bonding from the hydroxymethyl group and potential non-covalent interactions involving the nitrile and fluorine atoms could lead to the formation of novel supramolecular architectures with interesting properties. researchgate.net

FieldPotential ApplicationKey Features Utilized
Chemical Biology Bioactive molecule synthesis, chemical probesStability of C-F bond, nitrile as pharmacophore nih.gov
Catalysis Ligand for metal catalysts, supramolecular catalysis d-nb.infoCoordination sites (nitrile, hydroxyl), tunable electronics
Supramolecular Chemistry Guest for macrocycles, self-assembly nih.govBenzonitrile recognition, hydrogen bonding nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves fluorination of precursor molecules such as 2,6-dihydroxybenzonitrile using fluorinating agents like diethylaminosulfur trifluoride (DAST) under inert atmospheres to minimize side reactions . Optimization includes:
  • Temperature Control : Maintaining 0–5°C to prevent decomposition of DAST.
  • Solvent Selection : Anhydrous dichloromethane or THF to avoid hydrolysis.
  • Scale-Up Considerations : Transitioning from batch to continuous flow reactors for industrial-scale production to enhance yield (≥85%) and purity .
    Table 1 : Comparison of Fluorination Methods
PrecursorFluorinating AgentYield (%)Purity (%)Reference
2,6-DihydroxybenzonitrileDAST7895
4-Methoxy derivativesKF/Phase Transfer6590

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) reveals distinct peaks for aromatic protons (δ 7.2–7.8 ppm), hydroxymethyl (–CH2OH, δ 4.5 ppm), and nitrile groups (no direct proton signal) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%) and monitor reaction progress .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z 172.04) validates molecular weight .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in benzonitrile derivatives, and what factors influence substitution patterns?

  • Methodological Answer : Regioselectivity is controlled by:
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophilic substitution to para/meta positions. Computational DFT studies predict reactive sites using Fukui indices .
  • Steric Hindrance : Bulky substituents on the benzene ring (e.g., hydroxymethyl) favor fluorination at less hindered positions.
  • Catalytic Systems : Pd-catalyzed C–H activation enables selective fluorination; ligands like Phenanthroline improve efficiency (yield: 70–80%) .
    Note : Contradictions arise in solvent-dependent outcomes—polar aprotic solvents (DMF) favor meta-fluorination, while non-polar solvents (toluene) favor para .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in pharmaceutical applications?

  • Methodological Answer : Modifications to the hydroxymethyl group (–CH2OH) significantly impact bioactivity:
  • Antidepressant Activity : Derivatives like 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl analogs (e.g., Citalopram intermediates) show enhanced serotonin reuptake inhibition (IC50: 1.2 nM) due to hydrogen bonding with target proteins .
  • Metabolic Stability : Oxidation of –CH2OH to –COOH reduces blood-brain barrier penetration, lowering efficacy. Stability studies in liver microsomes guide prodrug design .
    Table 2 : Bioactivity of Key Derivatives
DerivativeTarget ActivityIC50/EC50Reference
Citalopram IntermediateSerotonin Transporter1.2 nM
Hydroxymethyl → CarboxylMetabolic StabilityN/A

Q. How can environmental degradation pathways of this compound be analyzed, and what are the key by-products?

  • Methodological Answer :
  • Photodegradation : Simulate UV exposure (λ = 254 nm) in aqueous solutions; monitor via LC-MS to identify intermediates like 2,6-difluoro-4-carboxybenzonitrile .
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation rates. Key enzymes (e.g., nitrilases) hydrolyze nitrile groups to amides .
  • Toxicity Screening : Daphnia magna acute toxicity tests (EC50: 12 mg/L) and QSAR models predict ecotoxicological risks .

Data Contradiction Analysis

Q. Why do reported yields for DAST-mediated fluorination vary across studies, and how can reproducibility be improved?

  • Analysis : Discrepancies arise from:
  • Moisture Sensitivity : Trace water reduces DAST efficacy, leading to side products (e.g., sulfonic acid derivatives). Strict anhydrous conditions (Karl Fischer titration <50 ppm H2O) are critical .
  • Purification Methods : Column chromatography vs. recrystallization affects purity (95% vs. 85%) .
    Recommendation : Standardize protocols using inert gloveboxes and validate purity via orthogonal methods (HPLC + NMR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.